![molecular formula C18H30Ir2O2 B1143607 Bis(1,5-cyclooctadiene)dimethoxydiiridium CAS No. 12148-71-9](/img/structure/B1143607.png)
Bis(1,5-cyclooctadiene)dimethoxydiiridium
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Overview
Description
Synthesis Analysis
The synthesis of Bis(1,5-cyclooctadiene)dimethoxydiiridium involves reacting iridium chloride with 1,5-cyclooctadiene in the presence of methanol under an inert atmosphere.Molecular Structure Analysis
The molecular structure is characterized by the presence of two cyclooctadiene rings coordinated to a central iridium atom, along with methoxy groups. X-ray crystallography reveals the detailed geometry of the molecule, including bond lengths and angles critical for understanding its reactivity.Chemical Reactions Analysis
This compound is involved in various chemical reactions, primarily as a catalyst in hydrogenation and hydroformylation reactions . Its reactivity is influenced by the electronic and steric properties of the cyclooctadiene and methoxy ligands.Physical And Chemical Properties Analysis
Physical properties, including melting point, boiling point, and solubility, are determined by the molecular structure. The compound is generally stable under standard conditions but requires careful handling due to its sensitivity to air and moisture.Scientific Research Applications
Borylation/Suzuki-Miyaura Coupling
This compound has been used as a catalyst in Borylation/Suzuki-Miyaura coupling reactions. This type of reaction is a powerful tool for the formation of carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
Metalation-Suzuki Cross-Coupling
Bis(1,5-cyclooctadiene)dimethoxydiiridium has been used in Metalation-Suzuki cross-coupling procedures for the synthesis of biaryls and heterobiaryls .
Tetraborylation Reactions
This compound has been used as a catalyst in tetraborylation reactions. These reactions are important for the synthesis of boron-containing compounds, which have numerous applications in organic synthesis .
Asymmetric Hydroboration
Bis(1,5-cyclooctadiene)dimethoxydiiridium has been used as a catalyst in highly regio- and enantioselective asymmetric hydroboration reactions .
C-H Activation
This compound is a powerful C-H activation catalyst used to prepare phenols from arenes .
Asymmetric and Cross-Coupling Catalysis
Bis(1,5-cyclooctadiene)dimethoxydiiridium has been used as a metal precursor for asymmetric allylic substitutions .
Safety And Hazards
properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;iridium;methyloxidanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.2CH4O.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;;/p+2/b2*2-1-,8-7-;;;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKCGUKVRJZKEQ-MIXQCLKLSA-P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[OH2+].C[OH2+].C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir].[Ir] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[OH2+].C[OH2+].C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ir].[Ir] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34Ir2O2+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-Cyclooctadiene)(methoxy)iridium(I) dimer | |
CAS RN |
12148-71-9 |
Source
|
Record name | (Cycloocta-1,5-diene)(methoxy)iridium(I) dimer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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